molecular formula C20H25BO4 B2914624 2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole CAS No. 1005010-03-6

2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole

Cat. No. B2914624
CAS RN: 1005010-03-6
M. Wt: 340.23
InChI Key: PNAPHEUGEGSIJQ-UHFFFAOYSA-N
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Description

“2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole” is an organic compound that contains a borate functional group . It is an important intermediate in the fields of medicine, organic synthesis, and fine chemicals .


Synthesis Analysis

The compound can be obtained by a nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of the compound has been confirmed by X-ray diffraction and is subjected to crystallographic and conformational analysis . The molecular structure optimized by Density Functional Theory (DFT) is consistent with the crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound possesses the characteristics of both pyrazole heterocycle and borate functional group . It can participate in the Suzuki reaction to synthesize complex and active organic molecules .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.19 . It is a light yellow solid . The compound has a density of 0.99±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis and Structural Characterization

  • Qing-mei Wu et al. (2021) conducted a study on the synthesis and structural characterization of compounds closely related to 2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole. Their research involved spectroscopy and X-ray diffraction to confirm the compounds' structure, along with DFT calculations to compare with the experimental data, providing insights into the vibrational properties of these compounds (Qing-mei Wu et al., 2021).
  • S. Sene et al. (2014) focused on benzoxaboroles, examining their structure and spectroscopic signatures through combined experimental-computational studies. Although the study primarily dealt with 1,3-dihydro-1-hydroxy-2,1-benzoxaborole and its derivatives, the methodology and findings provide a framework for understanding the structural aspects of similar compounds, highlighting the importance of intermolecular interactions (S. Sene et al., 2014).

Application in Material Science

  • Xinwei Tian et al. (2017) developed a near-infrared fluorescent probe based on the boronate ester structure for detecting benzoyl peroxide in real samples and imaging in living cells and zebrafish. This application underscores the versatility of boronate ester compounds in the development of sensitive and selective probes for biological and material sciences (Xinwei Tian et al., 2017).

Chemical Reaction Studies

  • P.-Y. Huang et al. (2021) discussed the synthesis, crystal structure, and DFT study of boric acid ester intermediates, which are structurally related to 2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole. The research provides valuable insights into the physicochemical properties and potential applications of these compounds in chemical synthesis and material applications (P.-Y. Huang et al., 2021).

Catalytic Applications

  • Dallas J. Rensel et al. (2013) reported on a bimetallic catalyst with significant selectivity towards the hydrodeoxygenation of aryl ethers, showcasing the potential of boron-containing compounds in facilitating or enhancing catalytic reactions, particularly in biofuel production and lignin valorization (Dallas J. Rensel et al., 2013).

Safety and Hazards

The compound should be handled with care. It is recommended to use personal protective equipment to avoid exposure and to handle the compound in an inert atmosphere .

Future Directions

The compound has great research significance due to its unique structure and properties . It is expected to find more applications in the fields of medicine, organic synthesis, and fine chemicals .

properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(22-5)18(13-16)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAPHEUGEGSIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anisole

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